Cas no 26621-44-3 (3-nitropyrazole)

3-nitropyrazole 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-1H-pyrazole
- 3-nitro pyrazole
- 3-Nitro-1H-pyrazole
- 3-nitro-1H-pyrazole(SALTDATA: FREE)
- 3-Nitropyrazole
- 1H-Pyrazole, 3-nitro-
- nitropyrazole
- Pyrazole, 3-nitro-
- MZRUFMBFIKGOAL-UHFFFAOYSA-N
- 3-nitro-2H-pyrazole
- Djw 94
- 5-NITRO-1H-PYRAZOL
- 5-nitropyrazole
- 3-nitropyrazol
- aci-nitropyrazole
- 3-Nitro-pyrazole
- 3-nitro-
- PubChem8639
- 3-nitro-(1H)pyrazole
- KSC204C6T
- 3-Nitro-1H-pyrazole, AldrichCPR
- EBD40342
- BCP10030
- HY-W002457
- Djw-94
- SB40533
- SY009101
- AKOS005424497
- CS-W002457
- BB 0218123
- N0937
- Z449369080
- BB 0257637
- SCHEMBL938
- AKOS000307940
- FT-0648298
- A5253
- MFCD00238787
- AM20090327
- SCHEMBL13011421
- W-202132
- PS-4339
- MFCD00159621
- DTXSID20181168
- 26621-44-3
- EN300-43788
- RS-0374
- ALBB-004466
- DB-002066
- STK263688
- 3-nitropyrazole
-
- MDL: MFCD00159621
- インチ: 1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5)
- InChIKey: MZRUFMBFIKGOAL-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])C([H])=NN1[H])=O
計算された属性
- せいみつぶんしりょう: 113.02300
- どういたいしつりょう: 113.023
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 99.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 74.5
- ひょうめんでんか: 0
- 互変異性体の数: 2
- ぶんしりょう: 113.08
じっけんとくせい
- 色と性状: ライトブラウン粉末
- 密度みつど: 1.552
- ゆうかいてん: 174.0 to 178.0 deg-C
- ふってん: 333.9℃ at 760 mmHg
- フラッシュポイント: 155.8℃
- 屈折率: 1.612
- PSA: 74.50000
- LogP: 0.84110
3-nitropyrazole セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:
- リスク用語:R22; R36/37/38
- 危険レベル:IRRITANT
- セキュリティ用語:S22;S26;S36/37/39
3-nitropyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-43788-25.0g |
5-nitro-1H-pyrazole |
26621-44-3 | 95% | 25g |
$38.0 | 2023-05-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262691A-5g |
5-Nitro-1H-pyrazole, |
26621-44-3 | 5g |
¥1865.00 | 2023-09-05 | ||
Ambeed | A125626-100g |
3-Nitro-1H-pyrazole |
26621-44-3 | 98% | 100g |
$38.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7002-50G |
3-nitropyrazole |
26621-44-3 | 97% | 50g |
¥ 165.00 | 2023-03-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96140-5g |
3-Nitro-1H-pyrazole |
26621-44-3 | 98% | 5g |
¥22.0 | 2024-07-19 | |
Enamine | EN300-43788-2.5g |
5-nitro-1H-pyrazole |
26621-44-3 | 95% | 2.5g |
$27.0 | 2023-05-03 | |
Fluorochem | 026154-10g |
3-Nitro-1H-pyrazole |
26621-44-3 | 98% | 10g |
£12.00 | 2022-03-01 | |
eNovation Chemicals LLC | D403307-1kg |
3-Nitro-1H-pyrazole |
26621-44-3 | 97% | 1kg |
$1800 | 2024-06-05 | |
ChemScence | CS-W002457-100g |
3-Nitro-1H-pyrazole |
26621-44-3 | 99.86% | 100g |
$52.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96140-10g |
3-Nitro-1H-pyrazole |
26621-44-3 | 98% | 10g |
¥27.0 | 2024-07-19 |
3-nitropyrazole 関連文献
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X. X. Zhao,S. H. Li,Y. Wang,Y. C. Li,F. Q. Zhao,S. P. Pang J. Mater. Chem. A 2016 4 5495
-
2. 10 Gas phase organic ion–molecule reaction chemistryWan Yong Feng,Scott Gronert Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2000 96 445
-
Chenyang Ma,Claire Besson Dalton Trans. 2021 50 18077
-
Dheeraj Kumar,Lauren A. Mitchell,Damon A. Parrish,Jean'ne M. Shreeve J. Mater. Chem. A 2016 4 9931
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Rossana Galassi,Alfredo Burini,Simone Ricci,Maura Pellei,Maria Pia Rigobello,Anna Citta,Alessandro Dolmella,Valentina Gandin,Cristina Marzano Dalton Trans. 2012 41 5307
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Nadezhda V. Palysaeva,Aleksei G. Gladyshkin,Irina A. Vatsadze,Kyrill Yu. Suponitsky,Dmitry E. Dmitriev,Aleksei B. Sheremetev Org. Chem. Front. 2019 6 249
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7. Cyclic meso-ionic compounds. Part 21. The examination of nitro-derivatives of meso-ionic heterocycles as potential pharmaceuticalsChristopher G. Newton,W. David Ollis,Michael L. Podmore,Derek E. Wright J. Chem. Soc. Perkin Trans. 1 1984 63
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8. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positionsAlan R. Katritzky,H. Okan Tarhan,Bulent Terem J. Chem. Soc. Perkin Trans. 2 1975 1632
-
Basil M. Ahmed,Brice Calco,Gellert Mezei Dalton Trans. 2016 45 8327
-
10. Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazolesEugene V. Tretyakov,David W. Knight,Sergei F. Vasilevsky J. Chem. Soc. Perkin Trans. 1 1999 3713
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds Organic nitro compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
3-nitropyrazoleに関する追加情報
3-Nitropyrazole (CAS No. 26621-44-3): A Comprehensive Overview
3-Nitropyrazole, also known by its CAS number 26621-44-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the pyrazole family, which is a five-membered ring consisting of two adjacent nitrogen atoms and three carbon atoms. The nitro group (-NO₂) substitution at the third position of the pyrazole ring imparts unique chemical and physical properties to 3-nitropyrazole, making it a versatile building block for various applications.
The synthesis of 3-nitropyrazole typically involves the nitration of pyrazole derivatives under controlled conditions. Recent advancements in nitration techniques have enabled researchers to achieve higher yields and better control over the regioselectivity of the reaction. For instance, studies have shown that the use of mixed acid systems or microwave-assisted nitration can significantly improve the efficiency of the process while minimizing side reactions. These methods are particularly valuable for large-scale production and have been adopted in both academic and industrial settings.
One of the most promising applications of 3-nitropyrazole lies in its use as an intermediate in the synthesis of advanced materials. Researchers have demonstrated that this compound can serve as a precursor for the development of novel coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and excellent catalytic activity, making them ideal for applications in gas storage, catalysis, and sensing technologies. Recent studies have highlighted the potential of 3-nitropyrazole-based MOFs in capturing CO₂ and other greenhouse gases, contributing to environmental sustainability efforts.
In the field of pharmacology, 3-nitropyrazole has shown potential as a lead compound for drug discovery. Its ability to act as a ligand for various metal ions has led to its use in designing metallo-drugs targeting diseases such as cancer and neurodegenerative disorders. For example, a study published in 2023 revealed that 3-nitropyrazole-containing complexes exhibit potent anti-cancer activity by selectively targeting tumor cells while minimizing toxicity to healthy tissues. This finding underscores the importance of further research into 3-nitropyrazole's medicinal chemistry applications.
Another area where 3-nitropyrazole has made significant contributions is in agrochemicals. The compound has been explored as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant growth regulation. Recent research has focused on developing eco-friendly formulations of 3-nitropyrazole-based agrochemicals, which offer enhanced efficacy while reducing environmental impact. These developments align with global efforts to promote sustainable agriculture and reduce chemical residues in food products.
The physical properties of 3-nitropyrazole are also worth noting. It exists as a crystalline solid with a melting point of approximately 180°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands in the visible region, which is attributed to the conjugation within the pyrazole ring and the electron-withdrawing nitro group. This property makes it suitable for applications in optoelectronics and photonics.
From an environmental standpoint, understanding the degradation pathways of 3-nitropyrazole is crucial for assessing its long-term impact on ecosystems. Studies have shown that under aerobic conditions, 3-nitropyrazole undergoes microbial degradation through nitro group reduction and subsequent ring cleavage reactions. These processes are facilitated by specific enzymes produced by soil microorganisms, leading to the formation of innocuous byproducts such as ammonium ions and carbon dioxide. However, further research is needed to evaluate its persistence under various environmental conditions.
In conclusion, 3-Nitropyrazole (CAS No. 26621-44-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate for advanced materials, a lead compound in drug discovery, and a component in agrochemicals. As research continues to uncover new potential uses for this compound, its role in driving innovation across industries is expected to grow significantly.
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